molecular formula C14H16O2 B171989 2,6-Diethoxynaphthalene CAS No. 107619-48-7

2,6-Diethoxynaphthalene

Cat. No.: B171989
CAS No.: 107619-48-7
M. Wt: 216.27 g/mol
InChI Key: SFMWCTLRFTWBQO-UHFFFAOYSA-N
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Description

2,6-Diethoxynaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of two ethoxy groups attached to the 2nd and 6th positions of the naphthalene ring

Scientific Research Applications

2,6-Diethoxynaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Future Directions

A water-soluble tetralactam macrocycle with 2,6-diethoxynaphthalene groups as side walls has shown potential in extending the shelf life of riboflavin by protecting it against photo-degradation under UV-vis irradiation . This suggests potential future directions in the field of photoprotection and molecular recognition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethoxynaphthalene typically involves the ethoxylation of 2,6-dihydroxynaphthalene. One common method is the reaction of 2,6-dihydroxynaphthalene with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of hydroxyl groups with ethoxy groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the ethoxylation process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to 2,6-dihydroxynaphthalene.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkyl halides in the presence of a catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 2,6-naphthoquinone.

    Reduction: Formation of 2,6-dihydroxynaphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2,6-Diethoxynaphthalene involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The ethoxy groups play a crucial role in determining its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 2,6-Dimethoxynaphthalene
  • 2,6-Dihydroxynaphthalene
  • 2,6-Diethylnaphthalene

Comparison:

  • 2,6-Dimethoxynaphthalene: Similar in structure but with methoxy groups instead of ethoxy groups. It has different reactivity and applications.
  • 2,6-Dihydroxynaphthalene: The precursor for 2,6-Diethoxynaphthalene. It has hydroxyl groups instead of ethoxy groups, leading to different chemical properties.
  • 2,6-Diethylnaphthalene: Contains ethyl groups instead of ethoxy groups, resulting in different physical and chemical properties.

This compound is unique due to its specific ethoxy substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2,6-diethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-3-15-13-7-5-12-10-14(16-4-2)8-6-11(12)9-13/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMWCTLRFTWBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559639
Record name 2,6-Diethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107619-48-7
Record name 2,6-Diethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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